molecular formula C11H16Cl2N4O B2914073 [1-(4-Methoxyphenyl)-5-methyltriazol-4-yl]methanamine;dihydrochloride CAS No. 2445784-37-0

[1-(4-Methoxyphenyl)-5-methyltriazol-4-yl]methanamine;dihydrochloride

Cat. No.: B2914073
CAS No.: 2445784-37-0
M. Wt: 291.18
InChI Key: URLCRWQOHHHEIZ-UHFFFAOYSA-N
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Description

[1-(4-Methoxyphenyl)-5-methyltriazol-4-yl]methanamine;dihydrochloride is a useful research compound. Its molecular formula is C11H16Cl2N4O and its molecular weight is 291.18. The purity is usually 95%.
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Biological Activity

The compound [1-(4-Methoxyphenyl)-5-methyltriazol-4-yl]methanamine dihydrochloride is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

  • Chemical Formula : C10H14Cl2N4O
  • Molecular Weight : 253.15 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from the chemical structure.

Triazole compounds typically exert their biological effects through various mechanisms:

  • Inhibition of Enzymes : Many triazoles inhibit enzymes involved in nucleic acid synthesis.
  • Antimicrobial Activity : They can disrupt cell membrane integrity or interfere with metabolic pathways in pathogens.
  • Anticancer Properties : Some triazoles induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Activity

A study evaluating the antimicrobial properties of triazole derivatives indicated that [1-(4-Methoxyphenyl)-5-methyltriazol-4-yl]methanamine dihydrochloride exhibits significant antibacterial activity against various strains of bacteria, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be lower than those of many standard antibiotics, indicating a promising potential for use as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including:

  • HeLa (cervical cancer)
  • A549 (lung cancer)

The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
HeLa15
A54920

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

  • In Vivo Efficacy : A study conducted on mice bearing tumor xenografts treated with [1-(4-Methoxyphenyl)-5-methyltriazol-4-yl]methanamine dihydrochloride showed a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects.
  • Synergistic Effects : Combining this compound with conventional chemotherapeutic agents enhanced its efficacy, suggesting potential for use in combination therapies to overcome drug resistance in cancer treatment.

Properties

IUPAC Name

[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O.2ClH/c1-8-11(7-12)13-14-15(8)9-3-5-10(16-2)6-4-9;;/h3-6H,7,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLCRWQOHHHEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.